Dimethyl((3S)-4,4-dimethyl-3-(boc-amino)-2-oxopentyl)-phosphonate
CAS No.: 176504-89-5
Cat. No.: VC21546679
Molecular Formula: C14H28NO6P
Molecular Weight: 337.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176504-89-5 |
|---|---|
| Molecular Formula | C14H28NO6P |
| Molecular Weight | 337.35 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-dimethoxyphosphoryl-4,4-dimethyl-2-oxopentan-3-yl]carbamate |
| Standard InChI | InChI=1S/C14H28NO6P/c1-13(2,3)11(15-12(17)21-14(4,5)6)10(16)9-22(18,19-7)20-8/h11H,9H2,1-8H3,(H,15,17)/t11-/m1/s1 |
| Standard InChI Key | YZGNGDYZKMFCMO-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)CP(=O)(OC)OC)NC(=O)OC(C)(C)C |
| SMILES | CC(C)(C)C(C(=O)CP(=O)(OC)OC)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)C(C(=O)CP(=O)(OC)OC)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Properties
Molecular Structure and Identification
Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)phosphonate is characterized by its distinct chemical structure featuring a phosphonate group, a Boc-protected amino group, and a tert-butyl moiety. The compound has a molecular formula of C14H28NO6P with a molecular weight of 337.35 g/mol as confirmed by multiple sources . Its CAS registry number is 176504-89-5, which serves as a unique identifier for this specific chemical entity in databases and literature . The compound contains a stereogenic center at the C3 position with an S configuration, which is critical for its biological activity and applications in asymmetric synthesis. This stereochemistry plays an important role in determining the compound's interaction with biological targets and its effectiveness in various applications.
Structural Features and Reactivity
The structure of Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)phosphonate contains several key features that determine its chemical behavior. The phosphonate group (P(O)(OCH3)2) serves as a versatile functional handle for further transformations and can act as a phosphorus-based nucleophile in certain reactions. The Boc (tert-butyloxycarbonyl) protecting group on the amino function provides stability during various reaction conditions while allowing selective deprotection under acidic conditions when needed. The presence of a carbonyl group (ketone) adjacent to the phosphonate creates an α-ketophosphonate motif, which is reactive toward nucleophiles and can participate in condensation reactions. The tert-butyl group provides steric bulk that can influence the stereoselectivity of reactions involving this compound. These structural elements collectively contribute to the compound's utility in organic synthesis and its potential for forming diverse chemical derivatives.
Synthesis and Preparation Methods
Standard Synthetic Routes
Research Applications
Pharmaceutical Development
Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)phosphonate has significant applications in pharmaceutical research, particularly in the development of drugs targeting neurological disorders . The compound serves as a key intermediate in the synthesis of various pharmaceuticals due to its unique structural features that can be incorporated into bioactive molecules. In drug discovery programs, this compound can be used as a building block for creating peptide mimetics and small molecules with specific biological activities. The phosphonate group can act as a stable phosphate mimetic, which is particularly valuable in developing enzyme inhibitors targeting phosphate-binding sites. The stereospecific nature of the compound allows for the creation of chiral drugs with enhanced selectivity for their molecular targets, potentially reducing side effects and improving therapeutic outcomes.
Biochemical Research
In biochemical research, Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)phosphonate is utilized in studies involving enzyme inhibition and protein interactions . The compound can serve as a probe to investigate biochemical pathways and cellular processes, providing insights into fundamental biological mechanisms. Researchers may use this compound to develop enzyme substrates or inhibitors that help elucidate reaction mechanisms and active site structures. The phosphonate group can mimic the tetrahedral intermediate of peptide bond hydrolysis, making derivatives of this compound potentially useful for studying proteases and other hydrolytic enzymes. Additionally, the compound's ability to incorporate into peptide-like structures makes it valuable for investigating protein-protein interactions and developing tools for chemical biology.
Agricultural Chemistry
In the field of agricultural chemistry, Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)phosphonate finds applications in creating agrochemicals that enhance crop yield and resistance to pests . The compound can serve as a starting material for the synthesis of novel pesticides, herbicides, or plant growth regulators with specific modes of action. Its phosphonate group bears structural similarity to phosphate groups found in many biologically active molecules in plants and pests, potentially allowing derivatives to interfere with phosphate-dependent processes. The specific stereochemistry of the compound contributes to the selectivity of resulting agrochemicals, potentially reducing off-target effects and environmental impact. Agricultural researchers may utilize this compound to develop more sustainable crop protection solutions that address challenges in modern agriculture, including resistance management and reduced environmental footprint.
Material Science
Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)phosphonate is utilized in the formulation of advanced materials, including polymers and coatings that require specific chemical properties for enhanced performance . The phosphonate group can participate in various polymerization reactions or serve as a functional handle for attaching the molecule to surfaces or other materials. In polymer chemistry, this compound might be incorporated to introduce specific functionalities, such as improved adhesion, flame retardancy, or controlled degradation. The presence of multiple functional groups within the molecule allows for various modification strategies to tailor material properties for specific applications. Material scientists may explore this compound's potential in creating specialty materials for electronics, biomedical devices, or advanced industrial applications where precise chemical functionality is required.
Analytical Chemistry
Chemical Reactivity and Transformations
Key Reaction Pathways
Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)phosphonate can undergo various chemical transformations due to its reactive functional groups. The phosphonate group can participate in Horner-Wadsworth-Emmons reactions to form carbon-carbon double bonds, making it valuable in the synthesis of complex molecules. The carbonyl group adjacent to the phosphonate creates an α-ketophosphonate system that can undergo nucleophilic additions, reductions, or condensation reactions to generate diverse structural motifs. The Boc protecting group on the amino function can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents) to reveal a free amine that can participate in further transformations such as amide formation or reductive amination. The methyl esters of the phosphonate group can be hydrolyzed to generate the corresponding phosphonic acid, which has different reactivity and solubility properties.
Comparison with Similar Compounds
Structural Analogs
Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)phosphonate shares structural similarities with other phosphonate compounds, most notably Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate. The key difference between these compounds is the substitution at the C4 position, where Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)phosphonate has a tert-butyl group (4,4-dimethyl) while the related compound has a phenyl group. This structural difference significantly affects the compounds' physical properties, reactivity, and biological activities. The tert-butyl group in Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)phosphonate provides greater steric bulk and hydrophobicity compared to the aromatic phenyl group in the related compound. Both compounds maintain the important phosphonate functionality and protected amino group that are essential for many of their applications in organic synthesis and biological studies.
Structure-Activity Relationships
| Property | Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)phosphonate | Dimethyl((3S)-4-phenyl-3-(Boc-amino)-2-oxobutyl)phosphonate |
|---|---|---|
| Molecular Formula | C14H28NO6P | C17H26NO6P |
| Molecular Weight | 337.35 g/mol | 371.37 g/mol |
| CAS Number | 176504-89-5 | 176504-90-8 |
| C4 Substituent | tert-butyl (4,4-dimethyl) | phenyl |
| Specific Rotation | D= +20 ± 2° (c=1% in CHCl3) | Not specified in search results |
| Primary Applications | Pharmaceutical development, biochemical research, agricultural chemistry | Peptide synthesis, enzyme interaction studies |
Current Research and Future Directions
Emerging Applications
Current research on Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)phosphonate continues to expand its applications across multiple scientific disciplines. In pharmaceutical research, there is growing interest in using this compound and its derivatives for developing peptide mimetics that can overcome the limitations of traditional peptide drugs, such as poor oral bioavailability and metabolic instability. The compound's potential in creating enzyme inhibitors targeting neurological disorders represents a promising avenue for drug discovery researchers . In materials science, ongoing investigations focus on incorporating phosphonate groups into polymeric materials to enhance properties such as adhesion to metal surfaces, flame retardancy, or controlled degradation profiles. These applications leverage the compound's unique combination of functional groups and stereochemistry to address specific technological challenges.
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